N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a pyrrolopyridine moiety, and an acetamide functional group
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-15-8-11-4-1-2-5-13(11)17(15)21-16(23)9-12-10-20-18-14(12)6-3-7-19-18/h1-7,10,15,17,22H,8-9H2,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPNQNAQONZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)CC3=CNC4=C3C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indenyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalysis, high-pressure reactions, and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and enzymes. Its potential as a bioactive molecule can be explored for various biological activities.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways can vary depending on the application, but may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Indole derivatives
Pyrrolopyridine derivatives
Acetamide derivatives
Uniqueness: N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
